Jacaric acid
Overview
Description
Jacaric acid is a conjugated polyunsaturated fatty acid with the chemical formula C18H30O2. It is characterized by the presence of three conjugated double bonds in its structure. This compound naturally occurs in the seeds of the Jacaranda mimosifolia tree, where it constitutes about 36% of the seed oil . This compound has a melting point of 44°C and is known for its potential health benefits and applications in various scientific fields .
Mechanism of Action
Target of Action
Jacaric acid, a conjugated polyunsaturated fatty acid (CLNA) isomer, primarily targets cancer cells and murine peritoneal macrophages . It induces cell cycle arrest and apoptosis in a variety of cancer cell lines . It also enhances the endocytic activity of macrophages and elevates their intracellular production of superoxide anion .
Mode of Action
This compound interacts with its targets by inducing cell cycle arrest and apoptosis . It increases the production of reactive oxygen species, and cytotoxicity is abolished by the antioxidant α-tocopherol, suggesting that apoptosis results from oxidative stress . Moreover, this compound-treated macrophages show an increase in the production of nitric oxide, which is accompanied by an increase in the expression level of inducible nitric oxide synthase protein .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances the endocytic activity of macrophages and elevates their intracellular production of superoxide anion . It also increases the production of nitric oxide, which is accompanied by an increase in the expression level of inducible nitric oxide synthase protein . In addition, the secretion of several pro-inflammatory cytokines, including interferon-γ, interleukin-1β, and tumor necrosis factor-α, is up-regulated .
Pharmacokinetics
It is known that this compound exhibits no significant cytotoxicity on the thioglycollate-elicited murine peritoneal macrophages . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The result of this compound’s action is the inhibition of the growth of cancer cells and the enhancement of the cytostatic activity of macrophages . It induces cell cycle arrest and apoptosis in cancer cells , and enhances the endocytic activity of macrophages . These effects suggest that this compound may act as an immunopotentiator which can be exploited for the treatment of some immunological disorders with minimal toxicity and fewer side effects .
Action Environment
The action environment of this compound is primarily within the cellular environment of its targetsIt is known that this compound exhibits its effects in vitro , suggesting that its action may be influenced by factors such as the presence of other cells, the cellular microenvironment, and the presence of other compounds or treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Jacaric acid can be synthesized through the isomerization of linolenic acid. The process involves the use of catalysts such as iodine or selenium to facilitate the rearrangement of double bonds. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C .
Industrial Production Methods: Industrial production of this compound primarily involves the extraction from Jacaranda mimosifolia seeds. The seeds are first crushed to extract the oil, which is then subjected to purification processes such as distillation and chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Jacaric acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can yield saturated fatty acids. Catalysts such as palladium on carbon are often used in these reactions.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; temperatures around 25°C to 50°C.
Reduction: Palladium on carbon; hydrogen gas; temperatures around 50°C to 100°C.
Substitution: Alcohols, acids; temperatures around 25°C to 75°C.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Esters, amides.
Scientific Research Applications
Jacaric acid has been extensively studied for its potential health benefits and applications in various scientific fields:
Comparison with Similar Compounds
Jacaric acid is one of several conjugated linolenic acids, which include:
Punicic Acid: Found in pomegranate seed oil, known for its anti-carcinogenic and anti-inflammatory properties.
α-Eleostearic Acid: Found in tung oil, known for its anti-obesity and anti-inflammatory effects.
Uniqueness of this compound:
Source: Predominantly found in Jacaranda mimosifolia seeds.
Health Benefits: Exhibits a unique combination of immunomodulatory, anti-carcinogenic, and anti-inflammatory properties.
Applications: Widely used in scientific research for its potential therapeutic effects.
Properties
IUPAC Name |
(8Z,10E,12Z)-octadeca-8,10,12-trienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6-,9-8+,11-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGMPXYVZZCNDQ-KDQYYBQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC=CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C=C/CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027545 | |
Record name | (8Z,10E,12Z)-8,10,12-Octadecatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28872-28-8 | |
Record name | Jacaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28872-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Jacaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028872288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (8Z,10E,12Z)-8,10,12-Octadecatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JACARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APY53D8J4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Jacaric acid (8Z,10E,12Z-octadecatrienoic acid), a conjugated linolenic acid isomer found in jacaranda seed oil, exerts its biological effects primarily through inducing apoptosis (programmed cell death) in various cell types, including cancer cells. [, , ] While the exact mechanisms are still under investigation, some studies suggest that this compound triggers apoptosis by:
- Disrupting mitochondrial membrane potential: This leads to the release of pro-apoptotic factors from mitochondria, initiating the apoptotic cascade. []
- Inducing oxidative stress: this compound can promote the generation of reactive oxygen species (ROS), which damage cellular components and trigger apoptosis. This effect can be reversed by antioxidants like α-tocopherol, suggesting the involvement of oxidative stress in its mechanism. [, ]
- Modulating PKC signaling: The anti-cancer effects of this compound are partially blocked by PKC inhibitors, indicating a potential role of the PKC signaling pathway in its mechanism of action. []
ANone: this compound is an 18-carbon polyunsaturated fatty acid with three conjugated double bonds.
- Spectroscopic Data: Characterization studies using Gas Chromatography and 13C Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to confirm the presence and structure of this compound in various samples. [, ]
A: Studies in rats have shown that this compound is rapidly absorbed and metabolized, primarily in the small intestine. [] A significant portion of this compound is converted into cis-9, trans-11 conjugated linoleic acid (CLA) during metabolism. [] This CLA isomer is then incorporated into various tissues, including the liver, epididymal fat, and mesenteric fat. []
ANone: While research is ongoing, preclinical studies suggest that this compound may offer several potential health benefits, including:
- Anti-cancer activity: In vitro and in vivo studies have demonstrated the ability of this compound to inhibit the growth of various cancer cell lines, including prostate, leukemia, and eosinophilic leukemia. [, , , , ]
- Anti-allergic effects: this compound can suppress allergic responses in activated human mast cells by reducing the secretion of inflammatory mediators like β-N-acetylglucosaminidase, tryptase, and T helper 2 cytokines (IL-4 and IL-13). []
- Immunomodulatory effects: this compound can enhance the cytostatic activity of murine peritoneal macrophages against tumor cells and increase their production of nitric oxide and pro-inflammatory cytokines. []
A: While jacaranda seed oil is the most well-known source of this compound, it can also be found in other plant seed oils, albeit in smaller quantities. For example, pomegranate seed oil was initially thought to contain this compound, but further analysis using 13C NMR spectroscopy confirmed its absence. []
ANone: Despite its promising bioactivities, several challenges need to be addressed before this compound can be developed as a therapeutic agent:
- Stability and Formulation: this compound, like other polyunsaturated fatty acids, is susceptible to oxidation, which can affect its stability and efficacy. Effective formulation strategies are needed to protect it from degradation and improve its bioavailability. []
- Targeted Delivery: Developing targeted delivery systems to deliver this compound specifically to cancer cells or other target tissues could enhance its therapeutic efficacy and minimize potential side effects. []
- Clinical Trials: Rigorous human clinical trials are essential to confirm the safety and efficacy of this compound observed in preclinical studies and to determine optimal dosages and treatment regimens. []
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